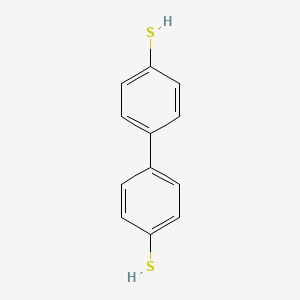

4,4'-Biphenyldithiol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(4-sulfanylphenyl)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPKUXAKHIINGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219797 | |

| Record name | 4,4'-Thiobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6954-27-4 | |

| Record name | [1,1′-Biphenyl]-4,4′-dithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6954-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Thiobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Biphenyldithiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Thiobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-biphenyl]-4,4'-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-THIOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRF2J4LARU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance in Molecular Scale Architectures

The ability of 4,4'-biphenyldithiol to form self-assembled monolayers (SAMs) is central to its importance in creating molecular-scale architectures. chemicalbook.comscbt.com SAMs are highly organized layers of molecules that spontaneously form on a substrate. In the case of BPDT, one thiol group binds to a surface, leaving the other thiol group exposed, which can then be used to create further connections or to functionalize the surface. chemicalbook.com

This precise, bottom-up approach to fabrication allows for the construction of devices with dimensions on the nanometer scale. diva-portal.org For instance, BPDT has been instrumental in the development of nano-molecular electronic devices (nanoMoEDs), where it is used to bridge the gap between gold nanoparticles and nanoelectrodes. diva-portal.org The electrical resistance of these devices is directly dependent on the properties of the BPDT molecules, highlighting their role as active electronic components. diva-portal.org

Research has demonstrated that the conductance of BPDT is significantly higher than that of non-conjugated molecules like octanethiol, underscoring the importance of the biphenyl (B1667301) unit's delocalized π-electron system for efficient charge transport. nih.govdiva-portal.org This property is crucial for applications in molecular wires, switches, and sensors.

Interdisciplinary Research Landscape

Methodologies for Controlled Surface Functionalization with this compound

Self-Assembly Techniques

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. In the context of this compound (BPDT), the goal is often to create a monolayer of molecules standing upright, with one thiol group bound to the substrate and the other available for further functionalization. acs.orgacs.org However, the bifunctional nature of dithiols introduces challenges, such as the formation of multilayers through intermolecular disulfide bridging or molecules lying flat on the surface. acs.orgconicet.gov.ar

Solution-Phase Adsorption Protocols

The most common method for forming BPDT SAMs is through solution-phase adsorption, where a substrate is immersed in a solution containing the dithiol. conicet.gov.ar The quality and orientation of the resulting monolayer are highly dependent on the experimental conditions.

Role of Solvent Systems in Adlayer Formation (e.g., Ethanolic vs. n-Hexane)

The choice of solvent plays a crucial role in the formation of BPDT adlayers. conicet.gov.ar Studies comparing polar solvents like ethanol with non-polar solvents like n-hexane have revealed significant differences in the resulting film structure.

Ethanolic Solutions: Immersion in a simple ethanolic solution of BPDT often leads to the formation of multilayers. conicet.gov.aracs.org This is largely attributed to the oxidative coupling of the terminal thiol groups, which forms disulfide-bridged species. acs.org These multilayers can almost completely suppress the redox activity of the underlying substrate. conicet.gov.ar The resulting structure is often disordered. acs.org

n-Hexane Solutions: Using a non-polar solvent like n-hexane can drastically reduce the formation of undesirable interlayer S-S bonds. conicet.gov.arresearchgate.net This leads to the formation of saturated monolayers of standing-up molecules that are of higher spectroscopic quality compared to those grown in polar solvents. researchgate.net The reduced polarity of n-hexane is believed to disfavor the oxidation process that leads to multilayer formation.

| Solvent System | Primary Outcome | Reference |

| Ethanolic Solution | Formation of multilayers with significant S-S bonding | conicet.gov.aracs.org |

| n-Hexane Solution | Reduction of multilayer formation, leading to higher quality monolayers | conicet.gov.arresearchgate.net |

Influence of Disulfide Reducing Agents (e.g., Tris-carboxyethyl phosphine (B1218219) (TCEP))

To overcome the issue of multilayer formation, particularly in polar solvents, disulfide reducing agents are often employed. conicet.gov.ar Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used agent that can cleave disulfide bonds. nih.govconicet.gov.arconicet.gov.ar

The use of TCEP can be implemented in two primary ways:

Post-Deposition Treatment: A substrate with a pre-formed BPDT multilayer (often from an ethanolic solution) is subsequently washed with a TCEP solution. conicet.gov.arconicet.gov.ar This "shaving" process effectively removes the upper layers, leaving a single monolayer attached to the surface. conicet.gov.ar

In-Situ Addition: TCEP is added directly to the BPDT solution during the self-assembly process. conicet.gov.ar This method has been shown to be highly effective, preventing the formation of multilayers from the outset and resulting in a single layer of standing-up molecules free of S-S bonds. conicet.gov.ar The presence of TCEP facilitates the H exchange from the -SH groups, allowing the thiolate groups to bind to the substrate surface. nih.govconicet.gov.ar

Studies have shown that the addition of TCEP during the formation of α,ω-alkanedithiol monolayers on Au(111) can lead to the assembly of monolayers with bicoordinated molecules (both sulfur terminal groups bound to the surface). nih.govconicet.gov.ar This is because the phosphine's character as a Brønsted base facilitates the exchange of hydrogen from the thiol groups to the phosphorus atom of TCEP with very low activation energy barriers, enabling the thiolate groups to bind to the gold surface. nih.govconicet.gov.ar

| TCEP Application Method | Effect on BPDT Adlayer | Reference |

| Post-Deposition Treatment | Removes multilayers, leaving a single monolayer | conicet.gov.arconicet.gov.ar |

| Addition to Forming Solution | Prevents multilayer formation, yielding a monolayer of standing-up molecules | conicet.gov.ar |

Organometallic Vapor Deposition onto Self-Assembled Monolayers

Organometallic Chemical Vapor Deposition (OMCVD) is a technique used to deposit thin films of materials from organometallic precursors. journaldephysique.orguwo.ca When applied to surfaces functionalized with SAMs, it allows for selective deposition. BPDT SAMs, with their exposed thiol groups, can act as templates to direct the nucleation and growth of metallic structures. journaldephysique.org

For instance, the selective OMCVD of palladium has been investigated using cyclopentadienyl-allyl-palladium as the precursor. acs.orgmpg.de The deposition onto a BPDT SAM on a polycrystalline silver substrate occurs in two steps:

Initially, a monolayer of a Pd(II) species forms selectively on the BPDT SAM. acs.org

With extended deposition time, an unselective deposition of Pd(0) occurs on the surface. acs.org

This selectivity is highlighted by the fact that no deposition is observed on a 4-biphenylthiol-SAM, which lacks the free terminal thiol group. acs.org This demonstrates the crucial role of the exposed thiol group of the BPDT in directing the initial, selective deposition. Similarly, gold can be selectively deposited via OMCVD onto BPDT SAMs. journaldephysique.org

Substrate Engineering for Dithiol Adsorption

Noble Metal Surfaces (e.g., Gold, Silver)

The choice of substrate is fundamental to the formation and properties of SAMs. Noble metals, particularly gold and silver, are widely used due to their relative inertness and the strong, well-defined bond they form with sulfur. acs.orgresearchgate.netacs.org

Gold (Au): Gold, especially the Au(111) surface, is a popular substrate for studying BPDT SAMs. conicet.gov.aracs.org The interaction between the sulfur headgroup and the gold surface leads to the formation of a thiolate-type bond. acs.org However, the formation of high-quality BPDT monolayers on gold can be challenging, often requiring the use of reducing agents like TCEP to prevent multilayer formation. conicet.gov.ar Dithiols on gold surfaces can adopt either a standing-up (monocoordinated) or a lying-down (bicoordinated) configuration. nih.govconicet.gov.ar

Silver (Ag): Silver is another common substrate for BPDT self-assembly. acs.orgresearchgate.net Similar to gold, BPDT can form multilayers on silver due to the oxidative coupling of terminal thiol groups. acs.org The addition of a reducing agent, such as tri-n-butylphosphine, to the self-assembly solution can suppress this multilayer formation and lead to well-ordered monolayers of standing-up BPDT molecules. acs.org Studies using techniques like Surface-Enhanced Raman Scattering (SERS) have been employed to investigate the adsorption behavior of BPDT on silver surfaces. researchgate.net It has been noted that aromatic dithiols are often adsorbed on silver surfaces by forming two S-Ag bonds. koreascience.kr

The character of the headgroup-substrate bond is found to be similar for both gold and silver substrates. acs.org

| Substrate | Key Characteristics for BPDT Adsorption | Reference |

| Gold (Au) | Forms strong Au-S bonds; prone to multilayer formation without reducing agents. | conicet.gov.aracs.org |

| Silver (Ag) | Forms strong Ag-S bonds; also prone to multilayer formation, which can be suppressed with reducing agents. | acs.orgresearchgate.net |

Polymer Surface Modification and Grafting

The modification of polymer surfaces is a critical step for enhancing their properties and enabling their use in advanced applications. Grafting, a process of attaching molecules to a polymer surface, can introduce new functionalities. This compound (BPD) is a key compound in this process due to its rigid structure and terminal thiol groups.

Plasma-Treated Polyethyleneterephthalate (PET)

Plasma treatment is a common method used to activate polymer surfaces, creating reactive sites for subsequent grafting reactions. In the case of Polyethyleneterephthalate (PET), plasma discharge is employed to generate radicals on the polymer surface. scientific.netnih.gov These radicals serve as anchor points for the grafting of this compound.

The rigid nature of the this compound molecule is crucial for successful surface functionalization. nih.gov Research has shown that due to its rigidity, the BPD molecule preferentially binds to the plasma-activated PET surface through only one of its terminal thiol (-SH) groups. scientific.netnih.gov This leaves the second thiol group free and available for further chemical reactions, such as the immobilization of nanoparticles. scientific.netnih.gov In contrast, more flexible dithiols, like 1,2-ethanedithiol, tend to bind to the surface with both thiol groups, which limits their utility for subsequent functionalization steps. nih.gov

The successful grafting of BPD onto plasma-treated PET has been confirmed by various surface characterization techniques. scientific.netnih.gov X-ray Photoelectron Spectroscopy (XPS) and Fourier Transform Infrared Spectroscopy (FTIR) have been used to verify the changes in surface chemistry, while electrokinetic analysis provides information about the surface charge. scientific.netnih.gov Atomic Force Microscopy (AFM) has been employed to study the surface morphology and roughness, revealing a relatively homogenous distribution of grafted molecules. scientific.netnih.govresearchgate.net This method of surface modification has been shown to be effective for creating a functionalized surface with available thiol groups for further applications. scientific.net

Formation of Ordered Self-Assembled Monolayers

Self-assembled monolayers (SAMs) are highly organized molecular assemblies formed spontaneously on a substrate. For dithiols like this compound, the formation of well-ordered SAMs with specific molecular orientations is essential for their application in molecular electronics and nanotechnology.

Suppression of Multilayer Formation

A significant challenge in the formation of SAMs from dithiols is the tendency to form disordered multilayers. acs.org This occurs due to the oxidative coupling of the terminal thiol groups of molecules in adjacent layers, leading to the formation of disulfide bridges. acs.org This process disrupts the formation of a well-ordered monolayer. acs.org

To address this issue, a method has been developed to suppress multilayer formation during the self-assembly of this compound on silver substrates. acs.org The addition of tri-n-butylphosphine to the self-assembly solution has been shown to effectively prevent the formation of these undesirable multilayers. acs.org Tri-n-butylphosphine acts as a reducing agent, preventing the oxidation of the thiol groups and allowing for the formation of a well-ordered monolayer. acs.org The process of multilayer formation, and its suppression, has been monitored using techniques such as Surface Plasmon Resonance (SPR) and Reflection Absorption Infrared Spectroscopy (RAIRS). acs.org

Control of Molecular Orientation (e.g., Standing-Up Configuration)

The orientation of molecules within a SAM is critical for its functionality. For many applications, a "standing-up" configuration, where the molecular axis is perpendicular to the substrate surface, is desired. acs.org In the case of this compound, achieving this orientation allows for the terminal thiol group to be exposed at the surface of the monolayer, ready for further interactions.

The use of tri-n-butylphosphine not only suppresses multilayer formation but also facilitates the generation of well-ordered monolayers of this compound where the molecules adopt this standing-up orientation. acs.org This controlled orientation is similar to that observed for 4-biphenylthiol, a related monothiol. acs.org The perpendicular orientation of the molecules in the SAM has been confirmed by RAIRS measurements. acs.org

Characterization of Terminal Thiol Groups

The presence and availability of free terminal thiol groups at the surface of a this compound SAM are the primary indicators of successful functionalization. Quantitative characterization of these groups is therefore essential.

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for this purpose. acs.org Quantitative XPS measurements have been successfully used to prove the existence of free thiol groups at the surface of this compound SAMs prepared with the tri-n-butylphosphine method. acs.org This confirms that one thiol group of the BPD molecule is bound to the substrate, while the other remains free and accessible at the monolayer's outer surface. The presence of these free thiol groups is critical for applications that require subsequent chemical reactions or the binding of other molecules or nanoparticles. scientific.net

Data Tables

Table 1: Surface Characterization of Modified PET

| Characterization Technique | Observation on Plasma-Treated PET Grafted with this compound | Reference |

| X-ray Photoelectron Spectroscopy (XPS) | Confirms changes in surface chemistry and presence of sulfur from thiol groups. | scientific.netnih.gov |

| Fourier Transform Infrared Spectroscopy (FTIR) | Verifies the chemical modification of the PET surface. | scientific.netnih.gov |

| Electrokinetic Analysis (Zeta Potential) | Indicates changes in the surface charge due to grafting. | scientific.netnih.gov |

| Atomic Force Microscopy (AFM) | Shows a relatively homogenous distribution of grafted molecules and changes in surface morphology and roughness. | scientific.netnih.govresearchgate.net |

Table 2: Formation of this compound Self-Assembled Monolayers

| Aspect of SAM Formation | Method/Observation | Characterization Technique | Reference |

| Suppression of Multilayer Formation | Addition of tri-n-butylphosphine to the self-assembly solution prevents oxidative coupling of thiol groups. | Surface Plasmon Resonance (SPR), Reflection Absorption Infrared Spectroscopy (RAIRS) | acs.org |

| Control of Molecular Orientation | The use of tri-n-butylphosphine promotes a "standing-up" configuration of the molecules. | Reflection Absorption Infrared Spectroscopy (RAIRS) | acs.org |

| Characterization of Terminal Thiol Groups | Quantitative measurements confirm the existence of free thiol groups at the SAM surface. | X-ray Photoelectron Spectroscopy (XPS) | acs.org |

Electronic Transport Phenomena in 4,4 Biphenyldithiol Based Molecular Junctions

Fundamental Charge Transport Mechanisms

The flow of electrons through a single BPDT molecule sandwiched between two electrodes is governed by quantum mechanical principles. The nature of this transport is dictated by the alignment of the molecule's frontier orbitals with the Fermi level of the electrodes and the inherent quantum interference effects arising from the molecule's structure.

Off-Resonant Transport Pathways

In BPDT molecular junctions, charge transport is typically dominated by an off-resonant tunneling mechanism. acs.orgnih.gov This signifies that the Fermi level of the electrodes lies within the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the BPDT molecule. acs.orgnih.gov Under these "off-resonance" conditions, electrons tunnel through the molecule without occupying a molecular orbital. The conductance in this regime is highly sensitive to the energy difference between the Fermi level and the frontier orbitals.

Quantum Interference Effects on Conductance

Quantum interference is a coherent transport phenomenon that significantly influences the conductance of molecular junctions. In BPDT, destructive quantum interference can occur, leading to a suppression of the transmission of electrons at certain energies. unesp.brresearchgate.net This arises from the interference between different electron pathways through the molecule's π-system. unesp.br

The transmission function of a BPDT junction can be strongly affected by quantum interference, manifesting as antiresonances and Fano resonances. unesp.brresearchgate.netrsc.org These features can be modulated, for instance, by the adsorption of gas molecules onto the biphenyl (B1667301) backbone, which alters the electronic structure and the interference conditions. unesp.brrsc.org This sensitivity suggests the potential for using BPDT-based junctions in sensing applications. unesp.br

The specific atomic arrangement at the interface between the BPDT molecule and the electrodes, known as the molecular bridge site, also plays a critical role in determining the quantum interference effects and, consequently, the conductance. unesp.br Theoretical studies have shown that different coordination geometries of the sulfur anchor groups to the gold electrodes (e.g., top, bridge, or hollow sites) can lead to variations in conductance by as much as an order of magnitude. d-nb.infoaps.org These different binding configurations alter the electronic coupling and the pathways for electron transport, thereby influencing the quantum interference pattern. unesp.br

Conductance Modulation and Switching

The ability to control the conductance of a molecular junction is a primary goal of molecular electronics. In BPDT, this control can be achieved by manipulating the physical conformation of the molecule itself.

Conformational Control via Torsion Angle

A key structural feature of BPDT is the torsion angle (φ) between the two phenyl rings. This angle dictates the degree of π-conjugation across the molecule. When the rings are coplanar (φ = 0°), the π-orbital overlap is maximized, leading to efficient charge transport. As the rings are twisted towards a perpendicular arrangement (φ = 90°), the π-conjugation is broken, resulting in a significant decrease in conductance. acs.orgnih.gov

This relationship between conductance (G) and the torsion angle has been experimentally and theoretically shown to follow a cos²(φ) dependence. acs.orgnih.govarxiv.orgd-nb.info Twisting the biphenyl system from a flat to a perpendicular conformation can decrease the conductance by a factor of 30. acs.orgnih.gov This conformational dependence provides a direct mechanism for modulating the electrical properties of the junction. researchgate.netcore.ac.uk By employing chemical modifications, such as adding bridging alkyl chains of varying lengths between the phenyl rings, it is possible to fix the torsion angle at specific values, thereby pre-programming the conductance of the molecular junction. d-nb.inforesearchgate.net Furthermore, external stimuli, such as an electrochemical gate field, can be used to dynamically tune the torsion angle and thus switch the conductance of the junction. acs.org

Table 1: Experimentally Measured Conductance of 4,4'-Biphenyldithiol Derivatives with Varying Torsion Angles

| Molecule | Bridge | Torsion Angle (φ) [°] | Conductance (G/G₀) |

| 1' | Fluorene | ~0 | > 10⁻³ |

| 2' | Dihydrophenanthrene | 23.9 | 1.8 x 10⁻⁴ |

| 3' | C₂-bridged BPDT | 43.1 | 1.1 x 10⁻⁴ |

| 4' | C₃-bridged BPDT | 55.4 | 5.0 x 10⁻⁵ |

| 5' | C₄-bridged BPDT | 67.2 | 2.5 x 10⁻⁵ |

| 7' | Dimethyl derivative | 71.0 | 1.6 x 10⁻⁵ |

| 8' | Tetramethyl derivative | 79.7 | 8.0 x 10⁻⁶ |

Data sourced from Vonlanthen et al. (2009). G₀ is the conductance quantum.

Electric Field-Induced Geometry Relaxation and Conductance Switching

The application of an external electric field to a molecular junction containing this compound (BPDT) can induce significant changes in the molecule's geometry, leading to a phenomenon known as conductance switching. This effect is primarily attributed to the relaxation of the molecular structure in response to the electrostatic forces exerted by the field.

Theoretical studies have shown that the torsion angle (φ) between the two phenyl rings of the BPDT molecule is a critical parameter governing the conductance of the junction. aip.orgnih.gov In the absence of an electric field, the molecule adopts a preferred, often non-planar, conformation. However, the application of a bias voltage can alter this angle. This geometric change directly impacts the π-orbital overlap between the phenyl rings, which is a primary pathway for electron transport. A more planar conformation generally leads to better π-conjugation and, consequently, higher conductance. aip.orgnih.gov Conversely, a larger torsion angle reduces this overlap, resulting in a lower conductance state.

This relationship between geometry and conductance forms the basis for a molecular switch. By modulating the external electric field, it is possible to toggle the BPDT molecule between high- and low-conductance states. aip.org Research indicates that the conductance can vary significantly with the torsion angle, with some studies predicting a cos² φ dependence. aps.org This ability to control the conductance through an external stimulus is a fundamental concept in the development of molecular-scale electronic components.

Electrochemical Gate Field Effects

The electronic transport through this compound junctions can be effectively modulated by an electrochemical gate. acs.org This technique offers a powerful means to tune the conductance of the molecular junction by shifting the molecular energy levels relative to the Fermi level of the electrodes. liverpool.ac.uk

In a typical setup, the molecular junction is situated in an electrochemical environment, where a gate electrode is used to apply a potential. liverpool.ac.uk This applied potential alters the electrostatic environment around the molecule, functioning as a gate field. For BPDT, this has a pronounced effect on its conformational and electronic properties.

Specifically, in situ gap-mode Raman spectroscopy studies on Au(100)|BPDT|Au-NP assemblies have demonstrated that the torsion angle of the BPDT molecule can be tuned by the electrochemical gate potential. acs.org As the potential becomes more negative, the torsion angle decreases, leading to a more planar structure. This enhanced planarity improves the π-π coupling between the phenyl rings, which in turn correlates with an increase in the junction's conductance. acs.org This tunability allows for the controlled modulation of charge transport through the molecule, a key requirement for transistor-like behavior at the single-molecule level.

| Parameter | Effect of Negative Gate Potential | Reference |

| Torsion Angle (φ) | Decreases | acs.org |

| π-π Coupling | Increases | acs.org |

| Junction Conductance | Increases | acs.org |

Fabrication and Characterization of Molecular Electronic Devices

The unique electronic properties of this compound have made it a candidate for integration into various molecular electronic devices. The fabrication of these devices often involves sophisticated techniques to bridge the molecule between nanoscale electrodes.

Nanomolecular Electronic Devices (nanoMoEDs)

Integration with Gold Nanoparticles

Gold nanoparticles play a crucial role in the construction of nanoMoEDs. diva-portal.orgresearchgate.net They serve as nanoscale building blocks that can be functionalized with molecules like BPDT and then positioned within a pre-fabricated nanogap between electrodes, often using techniques like dielectrophoresis. uu.sediva-portal.org The BPDT molecules, with their thiol end groups, readily bind to the gold surfaces of the nanoparticles and the electrodes, forming molecular junctions. researchgate.netresearchgate.netresearchgate.net The interparticle spacing, which is critical for device performance, can be controlled to match the length of the bridging BPDT molecules. diva-portal.orguu.se This integration of BPDT with AuNPs is a key step in creating a conductive pathway within the nanoMoED. researchgate.netresearchgate.net

Molecular Place-Exchange Processes for Device Fabrication

A versatile method for fabricating and modifying nanoMoEDs is the molecular place-exchange process. diva-portal.orguu.seresearchgate.net This technique allows for the in-situ modification of the molecular components of the device. For instance, a nanoMoED can be initially fabricated with non-conductive molecules, such as alkyl thiols. Subsequently, these can be replaced by conductive molecules like BPDT by immersing the device in a solution containing the new molecule. researchgate.net

This exchange process has been shown to be highly effective, leading to significant changes in the device's resistance. A successful place-exchange with BPDT has been reported to cause a change in device resistance of up to four orders of magnitude. researchgate.netresearchgate.net The process can also be reversed, for example, by replacing BPDT with a less conductive molecule like octanethiol, which demonstrates the reconfigurable nature of these devices. diva-portal.orguu.se This process is a powerful tool for tuning the electronic properties of nanoMoEDs and for creating functional molecular switches. diva-portal.org

| Molecule | Effect on Device Resistance | Reference |

| This compound (BPDT) | Up to 4 orders of magnitude decrease | researchgate.netresearchgate.net |

| Octanethiol (OT) | Higher resistance compared to BPDT | diva-portal.orguu.se |

Single-Molecule Junctions (e.g., Scanning Tunneling Microscopy-Break Junctions (STM-BJ), Mechanically Controllable Break Junctions (MCBJ))

Investigating the intrinsic electronic properties of this compound necessitates the formation of single-molecule junctions. Techniques such as Scanning Tunneling Microscopy-Break Junctions (STM-BJ) and Mechanically Controllable Break Junctions (MCBJ) are instrumental in achieving this. acs.orgacs.orgrsc.org

In the STM-BJ technique, a gold STM tip is repeatedly brought into and out of contact with a gold substrate in a solution containing BPDT. rsc.orgcolumbia.edunih.gov As the tip is withdrawn, a single BPDT molecule can bridge the gap between the tip and the substrate, forming a molecular junction. rsc.org By measuring the conductance during this process thousands of times, a conductance histogram can be constructed, which reveals the most probable conductance values for the single-molecule junction. rsc.org

Similarly, the MCBJ technique involves breaking a notched gold wire to form two atomically sharp electrodes. acs.orgacs.org The distance between these electrodes can be controlled with picometer precision, allowing for the trapping of a single BPDT molecule. Both STM-BJ and MCBJ have been used to measure the conductance of BPDT, providing valuable insights into how its structure and conformation influence electron transport at the single-molecule level. acs.orgnih.gov Studies have shown that the conductance of BPDT is sensitive to the torsion angle between the phenyl rings, which can be influenced by the mechanical stretching of the junction. nih.gov

| Technique | Description | Key Finding for BPDT | Reference |

| STM-BJ | An STM tip is repeatedly brought into and out of contact with a substrate to form and break molecular junctions. | Conductance is dependent on the torsion angle between the phenyl rings. | nih.gov |

| MCBJ | A notched wire is broken to create a nanogap with controllable separation between two electrodes. | Allows for precise control of the junction and measurement of conductance. | acs.orgacs.org |

Influence of Electrode Distance on Electron Transport

The distance between electrodes in a this compound (BPDT) based molecular junction is a critical parameter that profoundly influences its electronic transport properties. In experimental setups such as mechanically controlled break junctions (MCBJ) or scanning tunneling microscope-based break junctions (STM-BJ), the electrode distance is dynamically varied, leading to the stretching and eventual breaking of the junction. This manipulation directly affects the molecular conformation and the nature of the metal-molecule contact, thereby modulating the conductance.

Studies have shown that as a molecular junction is elongated by increasing the electrode separation, it can undergo transitions between different stable configurations, each with a characteristic conductance value. columbia.edu This mechanical manipulation can induce changes in the tilt angle of the molecule with respect to the electrode surfaces and alter the torsion angle between the two phenyl rings of the BPDT molecule. The conductance of BPDT is known to be strongly dependent on this torsion angle, φ, often following a cos²φ relationship, where a more planar conformation (smaller φ) leads to better π-conjugation and higher conductance. d-nb.infoaps.orgacs.org

Furthermore, the electrode distance dictates the strain on the molecule and the Au-S bonds. As the junction is stretched, the Au-S bond may elongate, or the sulfur atom may be pulled from a high-coordination site (like a hollow site) to a lower-coordination site (like a top site). columbia.edu These changes in binding geometry have a dramatic effect on the electronic coupling between the molecule and the electrodes, causing discrete jumps in conductance. For instance, experiments have demonstrated that sub-nanometer mechanical manipulation, effectively changing the electrode distance, can reliably switch the junction between distinct conductance states. columbia.edu

Theoretical simulations have also explored the effect of contact distance. For example, altering the distance between a gold electrode and a benzene (B151609) ring, a component of the BPDT structure, was found to shift the molecular orbital peaks in the transmission spectrum. aip.org Specifically, an increase in the Au-benzene distance shifted the highest occupied molecular orbital (HOMO) peaks further from the Fermi level, which would typically lead to a decrease in conductance. aip.org This highlights that even subtle changes in electrode separation can significantly alter the alignment of the molecular energy levels with the electrode's Fermi level, thereby controlling the efficiency of electron transport.

Analysis of Metal-Molecule Contact Geometries and Coordination Sites

Based on density-functional theory (DFT) calculations, three principal coordination geometries for the sulfur atom on a gold surface are typically considered:

Top-Top (TT): The sulfur atom at each end of the molecule binds to a single gold atom on the respective electrode surface. d-nb.infoaps.org

Bridge-Bridge (BB): Each sulfur atom binds to two gold atoms. d-nb.infoaps.org

Hollow-Hollow (HH): Each sulfur atom sits (B43327) in a hollow site, binding to three gold atoms on the surface. d-nb.infoaps.org

Calculations have revealed that the conductance of a BPDT junction can vary by as much as an order of magnitude simply by changing these contact geometries, even for the same molecule. d-nb.infoaps.orgresearchgate.net This significant variation arises because the coordination site affects the overlap between the molecular orbitals (particularly the π-system) and the electronic states of the metal electrodes. The strength of this electronic coupling directly influences the transmission probability of electrons through the molecule.

The table below, based on computational findings, illustrates the dramatic impact of contact geometry on the conductance of a BPDT molecular junction.

| Contact Geometry | Description | Relative Conductance |

|---|---|---|

| Top-Top (TT) | Sulfur atom binds to a single Au atom on each electrode. | Low |

| Bridge-Bridge (BB) | Sulfur atom binds to two Au atoms on each electrode. | Intermediate to High |

| Hollow-Hollow (HH) | Sulfur atom binds to three Au atoms on each electrode. | Highest |

Note: The relative conductance values are a general trend identified from theoretical studies. d-nb.inforesearchgate.net The hollow-hollow configuration generally provides the strongest electronic coupling and thus the highest conductance, while the top-top provides the weakest.

Experimental measurements using break-junction techniques often show multiple conductance peaks in their histograms, which are attributed to the coexistence of these different binding configurations in the junctions formed during the experiment. d-nb.info The ability of the sulfur atom to coordinate with more than one gold atom is a primary reason for the large variations observed in measured conductance values for thiol-terminated molecules. aip.org The charge transport is typically dominated by a single transmission eigenchannel formed from the molecule's π-electrons, and the efficiency of this channel is highly sensitive to the specific binding geometry at the molecule-electrode interface. d-nb.infoaps.orgresearchgate.net

Advanced Spectroscopic Investigations and Computational Simulations of 4,4 Biphenyldithiol Systems

Surface-Enhanced Raman Scattering (SERS) Analysis

SERS is a powerful analytical technique that provides dramatically enhanced Raman signals from molecules adsorbed on or near nanostructured metal surfaces. acs.org This enhancement allows for the detection and characterization of even single molecules, offering profound insights into molecular structure, orientation, and interactions at interfaces. acs.orgacs.org For BPDT, SERS has been instrumental in understanding its adsorption characteristics and behavior in various environments.

Adsorption Characteristics on Plasmonic Nanostructures (e.g., Silver, Gold)

The terminal thiol (-SH) groups of 4,4'-Biphenyldithiol facilitate its chemisorption onto plasmonic metal surfaces like gold (Au) and silver (Ag). Upon adsorption, the hydrogen atom of the thiol group is lost, and a strong sulfur-metal bond is formed. koreascience.kr SERS studies have revealed that BPDT can adsorb onto these surfaces in different configurations.

On silver surfaces, BPDT is often found to adsorb by forming two Ag-S bonds, indicating a parallel or tilted orientation of the molecule with respect to the surface. koreascience.krkoreascience.kr This is supported by the disappearance of the S-H stretching vibration in the SERS spectrum. koreascience.kr The interaction is not limited to the thiol groups; a π-interaction between the phenyl rings of the biphenyl (B1667301) backbone and the metal surface is also observed, particularly evidenced by the broadening of ring stretching bands. researchgate.net

On gold surfaces, particularly in the context of molecular junctions where BPDT bridges two gold nanoparticles or a nanoparticle and a surface, the molecule typically forms Au-S bonds at both ends. acs.orgthno.org The formation of these molecular junctions is a key principle in the fabrication of molecular electronic devices. The adsorption can result in the formation of well-ordered monolayers, although multilayer formation due to oxidative coupling of terminal thiol groups can also occur. researchgate.net The addition of certain agents, like tri-n-butylphosphine, can prevent this multilayer formation and promote a standing-up orientation. researchgate.net

The nature of the plasmonic nanostructure itself plays a crucial role. Anisotropic nanoparticles, with their edges and tips, provide "hot spots" where the electromagnetic field enhancement is strongest, leading to significantly amplified SERS signals. acs.org The aggregation of nanoparticles, creating junctions and cavities, is also a key strategy for achieving high SERS enhancement. koreascience.kr

Vibrational Mode Assignments and Orientational Studies

The vibrational spectrum of this compound provides a detailed fingerprint of its molecular structure and how it changes upon adsorption. SERS, combined with computational methods like Density Functional Theory (DFT), has been essential for assigning the observed vibrational modes. koreascience.krresearchgate.net DFT calculations on models of BPDT bound to silver or gold atoms help in predicting vibrational frequencies and intensities, which can then be compared with experimental SERS spectra. researchgate.net

Key vibrational modes of BPDT that are prominent in its SERS spectrum include:

C-S stretching: This mode, typically observed around 1080 cm⁻¹, is a strong indicator of the molecule's attachment to the metal surface. nih.gov

C-C inter-ring stretching: The vibration of the bond connecting the two phenyl rings, appearing near 1277-1280 cm⁻¹, provides information about the planarity and electronic coupling between the rings. researchgate.netnih.gov

Benzene (B151609) ring backbone vibrations: These modes, particularly the one around 1580-1585 cm⁻¹, are characteristic of the biphenyl structure. researchgate.netnih.gov

The relative intensities of different vibrational modes in the SERS spectrum can reveal the orientation of the molecule on the surface. According to the electromagnetic surface selection rules, vibrations with a component of their polarizability change perpendicular to the surface will be most strongly enhanced. koreascience.kr For instance, the enhancement of out-of-plane skeletal modes and the absence or weakening of C-H stretching bands can suggest a parallel or flat orientation of the biphenyl rings relative to the metal surface. koreascience.kr Conversely, a standing-up orientation would lead to different spectral features.

Table 1: Prominent Vibrational Modes of this compound in SERS

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|---|

| C-S stretch | 1080 | Indicates sulfur-metal bond formation | nih.gov |

| C-C inter-ring stretch | 1277-1280 | Relates to the torsion angle between phenyl rings | researchgate.netnih.gov |

| Benzene ring backbone | 1580-1585 | Characteristic of the biphenyl structure | researchgate.netnih.gov |

| C-H out-of-plane bend | 1078 | Sensitive to molecular orientation | researchgate.net |

Enhancement Mechanisms in Plasmonic Nanocavities

The enormous enhancement of the Raman signal in SERS arises from a combination of mechanisms, primarily the electromagnetic enhancement and the chemical enhancement. optica.org Plasmonic nanocavities, which are gaps between metallic nanostructures, are particularly effective at amplifying the SERS signal by creating intense "hot spots." researchgate.net

The electromagnetic (EM) mechanism is considered the dominant contributor to SERS enhancement, often by factors of 10³ to 10⁸. optica.org It stems from the excitation of localized surface plasmons (LSPs) in the metallic nanostructures by the incident laser light. acs.orgoptica.org LSPs are collective oscillations of conduction electrons in the metal. acs.org When a molecule is placed in the vicinity of these excited plasmons, it experiences a greatly amplified local electromagnetic field. This enhanced field excites the molecule, leading to a much stronger Raman scattering signal, which is then further amplified by the plasmonic structure acting as a receiving antenna. rsc.org

The enhancement is particularly dramatic in the "hot spots" located in the junctions or gaps between nanoparticles, where the electromagnetic field is highly concentrated. acs.orgoptica.org The shape, size, and arrangement of the nanostructures are critical in determining the wavelength and intensity of the plasmon resonance and, consequently, the SERS enhancement factor. acs.org

For BPDT, the PICT mechanism can be influenced by the alignment of its molecular orbitals (HOMO and LUMO) with the Fermi level of the metal. weizmann.ac.il This process is highly specific to the molecule-metal combination and the specific adsorption site. While generally weaker than the electromagnetic enhancement, the chemical enhancement can lead to selective enhancement of certain vibrational modes and provide valuable information about the electronic coupling at the interface. acs.org

Electromagnetic Enhancement Theory

In Situ Spectroelectrochemical Applications

The combination of SERS with electrochemistry allows for in-situ monitoring of molecular behavior at electrode surfaces under potential control. For this compound, this spectroelectrochemical approach has been particularly insightful. acs.org

In a notable study, in-situ gap-mode Raman spectroscopy was performed on a BPDT molecule sandwiched between a single-crystal gold electrode and a gold nanoparticle. acs.org By applying an electrochemical gate field, it was possible to tune the conformational changes of the BPDT molecule. Specifically, a linear correlation was established between the intensity ratio of the C=C stretching to the C(ring)-S stretching modes and the square of the cosine of the torsion angle between the two phenyl rings. acs.org

This powerful technique demonstrated that as the electrode potential becomes more negative, the torsion angle of the BPDT molecule decreases. acs.org This leads to a more planar conformation, which in turn results in better π-π coupling between the phenyl rings. acs.org This enhanced electronic coupling correlates directly with an increase in the conductance of the molecular junction. acs.org Such studies are crucial for understanding and designing molecular electronic devices where the conductivity needs to be actively controlled.

Density Functional Theory (DFT) and Nonequilibrium Green's Function (NEGF) Calculations

The combination of Density Functional Theory (DFT) and the Nonequilibrium Green's Function (NEGF) formalism has proven to be a powerful theoretical framework for investigating the properties of this compound (BPDT) at the molecular level. This approach allows for detailed predictions of structural, electronic, and transport characteristics, providing invaluable insights that complement experimental findings.

DFT calculations are instrumental in determining the most stable geometric structures of BPDT, both as an isolated molecule and when assembled on a metal surface. A key structural parameter for BPDT is the dihedral angle (φ) between its two phenyl rings. This angle dictates the degree of π-conjugation across the molecule.

Theoretical studies have shown that the equilibrium structure of a BPDT molecular junction often exhibits a non-planar conformation. For instance, in some computational models, a torsion angle of 30° is identified as the equilibrium structure for a BPDT molecular junction. The conformation of BPDT within a self-assembled monolayer (SAM) is influenced by intermolecular interactions and the molecule's interaction with the substrate. To understand these complex systems, multiscale modeling approaches are often employed, combining force-field calculations with more accurate DFT energy minimizations for selected configurations. aip.org

The conformational dynamics, particularly the rotation of the phenyl rings, are crucial for understanding the behavior of BPDT-based molecular devices. The potential energy surface, which describes the energy of the molecule as a function of its geometry, is determined by the nature and position of any substituents on the phenyl rings. nih.gov The study of these time-dependent conformational changes provides a deeper understanding of the quantum chemical phenomena that influence the molecule's properties. nih.gov

Table 1: Calculated Structural Properties of Biphenyl Systems

| System | Method | Key Finding | Reference |

|---|---|---|---|

| This compound junction | DFT | Equilibrium torsion angle of 30°. | |

| BPDT SAM on Au(111) | Force-Field & DFT | Packing conformation and molecular tilt are key structural variables. | aip.org |

| Biphenyl-based junctions | Ab initio electronic structure methods | Substituents on phenyl rings determine the potential energy surfaces. | nih.gov |

The electronic structure of BPDT, particularly the alignment of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—with the Fermi level of the metal electrodes, is a critical determinant of its charge transport characteristics. DFT+NEGF calculations are widely used to model this.

These calculations often reveal that standard DFT approaches can underestimate the HOMO-LUMO gap, leading to an overestimation of conductance. conicet.gov.ar To address this, methods like the DFT+Σ approach, which incorporates self-energy corrections, have been developed to provide a more accurate description of the energy level alignment. conicet.gov.arresearchgate.net

The interface between the BPDT molecule and the metal electrode is complex. The formation of a chemical bond, typically between the sulfur atoms of the thiol groups and the metal surface, leads to hybridization of the molecular orbitals with the metallic states. This can result in the formation of "gateway states" within the HOMO-LUMO gap. researchgate.net The electronic structure and band alignment can be further tuned by external factors such as applying an electric field or mechanical strain. aps.org

Table 2: Calculated Electronic Properties of Biphenyl Systems

| System | Method | Key Finding | Reference |

|---|---|---|---|

| Biphenyldithiol/Au junction | DFT+NEGF, DFT+Σ | Standard DFT overestimates conductance; self-energy corrections improve accuracy. | conicet.gov.ar |

| Bipyridine single-molecule junctions | DFT+NEGF | Nitrogen atoms at the interface strongly affect the coupling and enhance conduction. | researchgate.net |

| C3N4/MoSi2N4 heterostructure | First-principles study | Band alignment can be tuned from type-I to type-II with an external electric field. | aps.org |

| Biphenylthiolate SAMs on Au(111) | DFT | The electronic structure of mixed monolayers differs from a simple superposition of pure layers. | acs.org |

DFT calculations are a powerful tool for predicting the vibrational frequencies of molecules. These theoretical predictions are crucial for interpreting experimental vibrational spectra, such as those obtained from infrared (IR) and Raman spectroscopy. By comparing the calculated frequencies with the experimental spectra, specific vibrational modes can be assigned to the observed peaks.

For BPDT adsorbed on a silver surface, DFT calculations have been used to assign the vibrational bands observed in Surface-Enhanced Raman Scattering (SERS) spectra. researchgate.net Excellent agreement has been achieved between the experimental and calculated results, even with relatively simple theoretical models. researchgate.net For example, specific peaks in the Raman spectrum have been assigned to out-of-plane C-H bending, coupled C-C stretching and C-H in-plane bending, and benzene ring backbone vibrations. researchgate.net

The accuracy of these predictions can depend on the choice of the basis set used in the calculations. However, studies on similar molecules have shown that for vibrational frequencies, basis sets larger than 6-31G(d) may not offer a significant improvement in accuracy. nih.gov

Table 3: Selected Vibrational Frequencies and Assignments for this compound

| Experimental Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 1078 | Out-of-plane bending vibration of the C-H bond on the benzene ring. | researchgate.net |

| 1278 | Coupled vibrational modes of the C-C bond stretching and the in-plane bending vibration of the C-H bond of the benzene ring. | researchgate.net |

| 1580 | Backbone vibration of the benzene ring. | researchgate.net |

The NEGF formalism combined with DFT is the primary theoretical method for modeling electron transport through single-molecule junctions. aip.orgacs.org This approach allows for the calculation of key transport properties such as current-voltage (I-V) characteristics and conductance.

A key finding from these models is that the conductance of a BPDT junction is strongly dependent on the dihedral angle between the phenyl rings. aip.orgresearchgate.net As the molecule is twisted from a planar (φ = 0°) to a perpendicular (φ = 90°) conformation, the π-conjugation is broken, leading to a significant decrease in conductance. researchgate.netnih.gov Theoretical calculations have supported an experimentally observed cos²(φ) relationship between conductance and the torsion angle. researchgate.net

To gain a more complete understanding of the behavior of BPDT in a molecular junction, quantum molecular dynamics simulations can be employed. These simulations explicitly treat the quantum mechanical nature of the nuclear motion, such as the internal rotation of the biphenyl moiety.

By solving the time-dependent Schrödinger equation for the nuclear wavepacket dynamics, researchers can study the evolution of the molecule's conformation over time. nih.govaip.org This approach provides insights into how the initial conditions of the system affect the conformational distribution and, consequently, the time-averaged transport properties. nih.gov

These dynamical studies allow for a more nuanced understanding of the relationship between molecular structure and function, moving beyond the static picture provided by traditional electronic structure calculations. nih.gov For instance, by weighting the conductance of different conformations by the wavepacket amplitudes, a more realistic, time-averaged conductance can be obtained. nih.gov

Electron Transport Modeling and Mechanism Elucidation

Complementary Surface Science Techniques

While computational methods provide deep theoretical insights, they are most powerful when used in conjunction with experimental surface science techniques. These techniques provide crucial information about the structure, orientation, and electronic properties of BPDT self-assembled monolayers (SAMs) on various substrates.

X-ray Photoelectron Spectroscopy (XPS) is used to determine the chemical composition of the surface and to verify the bonding of the thiol groups to the metal substrate. acs.orgtugraz.at Quantitative XPS measurements can also be used to confirm the presence of free thiol groups at the surface of a dithiol SAM. acs.org

Reflection-Absorption Infrared Spectroscopy (RAIRS) provides information about the orientation of the molecules within the SAM. acs.org By analyzing the intensity of specific vibrational modes, it is possible to determine whether the molecules are oriented perpendicular or parallel to the surface. acs.org

Surface Plasmon Resonance (SPR) is another technique used to characterize the formation and properties of SAMs. acs.org

Scanning Tunneling Microscopy (STM) can be used to visualize the surface topography of the SAM and to study the arrangement of the molecules. csic.es

The combination of these experimental techniques with the computational methods described above provides a comprehensive picture of the behavior of this compound at interfaces, which is essential for the design and development of future molecular electronic devices.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound, XPS is instrumental in verifying the formation of SAMs, determining the nature of the sulfur-substrate bond, and assessing the presence of free thiol groups.

Studies on polycrystalline silver substrates have utilized XPS to characterize SAMs of BPDT. acs.org These measurements have been crucial in confirming the existence of free thiol groups at the surface of the dithiol SAM, particularly when methods are employed to prevent the formation of multilayers. acs.org For instance, the addition of tri-n-butylphosphine to the self-assembly solution helps in generating well-ordered monolayers with accessible thiol groups. acs.org

XPS has also been employed to investigate the selective organometallic vapor deposition of palladium onto BPDT SAMs. acs.org The technique revealed a two-step deposition process on polycrystalline silver substrates. acs.org Initially, a monolayer of a Pd(II) species forms selectively on the BPDT-SAM. acs.org With extended deposition time, a second, unselective deposition of Pd(0) occurs. acs.org This highlights the ability of XPS to distinguish between different oxidation states and deposition phases.

Furthermore, XPS has been used to confirm the chemical bonding of thiols to gold-coated polymer surfaces, such as polyethylene (B3416737) (PE) and polyethylene terephthalate (B1205515) (PET). scispace.com In these systems, XPS data indicated that the thiols mediate the subsequent grafting of copper nanoparticles. scispace.com The analysis of elements like sulfur and gold confirms the successful grafting of BPDT. nih.govulisboa.pt High-resolution XPS has been instrumental in detailed studies of BPDT adlayers on Au(111), aiming to control the formation of S-S bonds to improve the quality of the layers. conicet.gov.ar

| Substrate | Key Findings from XPS | Reference |

| Polycrystalline Silver | Confirmed the presence of free thiol groups in well-ordered monolayers. | acs.org |

| Polycrystalline Silver | Revealed a two-step selective deposition of palladium (first Pd(II), then Pd(0)). | acs.org |

| Gold-coated PE/PET | Indicated chemical bonding of thiols and mediation of copper nanoparticle grafting. | scispace.com |

| Au(111) | Used to control and characterize the formation of S-S bonds in the adlayer. | conicet.gov.ar |

| Plasma-treated PET | Confirmed the successful grafting of BPDT onto the polymer surface. | nih.gov |

Reflection Absorption Infrared Spectroscopy (RAIRS)

Reflection Absorption Infrared Spectroscopy (RAIRS) is a highly sensitive technique for studying the vibrational modes of molecules adsorbed on metal surfaces. It provides valuable information about the orientation and ordering of molecules within a self-assembled monolayer.

RAIRS studies on polycrystalline silver substrates have shown that BPDT molecules in a monolayer exhibit a structure similar to that of 4-biphenylthiol (BT), which orients itself perpendicular to the surface. acs.orgresearchgate.net However, the adsorption of BPDT can lead to the formation of multilayers due to the oxidative coupling of the terminal thiol groups, which results in disulfide-bridged species. acs.orgresearchgate.net The process of this multilayer formation has been monitored by RAIRS, indicating an initial formation of a monolayer followed by the introduction of disorder through the rapid oxidation of the exposed thiol groups. acs.org

The use of additives like tri-n-butylphosphine in the self-assembly solution has been shown by RAIRS to prevent this multilayer formation, leading to well-ordered monolayers where the BPDT molecules adopt a standing-up orientation. acs.org The spectra in such cases are comparable to those of well-ordered BT SAMs. acs.org

| System | RAIRS Findings | Reference |

| BPDT on Polycrystalline Silver | Molecules in the initial monolayer are oriented similarly to perpendicular BT SAMs. | acs.orgresearchgate.net |

| BPDT on Polycrystalline Silver | Monitored the formation of multilayers due to oxidative coupling of thiol groups. | acs.org |

| BPDT with tri-n-butylphosphine on Silver | Confirmed the formation of well-ordered, standing-up monolayers. | acs.org |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale. It is used to visualize the surface morphology and roughness of BPDT-modified surfaces.

AFM has been used to study the surface morphology of polyethyleneterephthalate (PET) modified by plasma discharge and subsequently grafted with BPDT. nih.gov These studies have shown that gold nanoparticles can be successfully grafted onto the BPDT-modified surface. nih.gov The "rigid" nature of the BPDT molecule is thought to be crucial for this success, as it is believed to bind to the PET surface via only one of its thiol groups, leaving the other free to interact with the gold nanoparticles. nih.gov This results in a relatively homogenous distribution of gold nanoparticles across the polymer surface. nih.gov

In studies involving copper-gold sandwich structures on polyethylene (PE) and PET, AFM was used to characterize the surface roughness of the prepared samples. scispace.com The mean roughness values (Ra) were determined from AFM scans, providing a quantitative measure of the surface topography. scispace.com Furthermore, conductive AFM (C-AFM) has been highlighted as a technique to simultaneously measure topography and the conductive response of molecular films, offering a way to relate the structure and electronic properties of self-assembled monolayers. csic.es

| Sample | AFM Observation | Key Insight | Reference |

| PET grafted with BPDT and Au nanoparticles | Homogenous distribution of Au nanoparticles. | The rigid structure of BPDT facilitates nanoparticle grafting. | nih.gov |

| Cu-Au structures on PE and PET with BPDT | Characterized surface roughness (Ra). | Provided quantitative topographical data. | scispace.com |

| General Aromatic SAMs | C-AFM can provide simultaneous topography and conductivity. | Enables correlation of structure and electronic properties. | csic.es |

Electrokinetic Analysis (Zeta Potential)

Electrokinetic analysis, specifically the measurement of zeta potential, is a technique used to characterize the surface chemistry of solid materials in contact with a liquid. It provides information about the charge at the solid-liquid interface.

Zeta potential measurements have been used to study polymer surfaces, like polyethylene terephthalate (PET), grafted with BPDT. nih.govulisboa.pt After plasma treatment, the zeta potential of PET changes significantly due to the creation of polar groups. ulisboa.pt Subsequent grafting with BPDT leads to a decrease in zeta potential. ulisboa.pt This is attributed to the dissociation of the thiol groups (-SH) in the liquid environment, which creates a negative charge on the surface. ulisboa.pt When gold nanoparticles are then grafted onto the BPDT layer, a further decrease in zeta potential is observed, confirming the successful modification of the surface. ulisboa.pt

Studies on gold-coated polymer surfaces have also utilized zeta potential measurements to indicate that thiols are chemically bonded to the surface and that they mediate the subsequent grafting of copper nanoparticles. scispace.com The zeta potential of various pristine and modified polymer surfaces, including those coated with BPDT, has been measured to demonstrate that electrokinetic analysis is a sensitive method for characterizing surface modifications. researchgate.net

| Surface | Modification Steps | Observed Change in Zeta Potential | Interpretation | Reference |

| PET | 1. Plasma Treatment | Increase | Creation of polar oxygen groups. | ulisboa.pt |

| 2. BPDT Grafting | Decrease | Dissociation of surface thiol groups. | ulisboa.pt | |

| 3. Au Nanoparticle Grafting | Further Decrease | Presence of metallic nanostructures. | ulisboa.pt | |

| Gold-coated PE/PET | BPDT and Cu Nanoparticle Grafting | Changes indicating bonding | Confirms chemical bonding and mediation of grafting. | scispace.com |

Advanced Applications of 4,4 Biphenyldithiol in Emerging Technologies

Chemical and Biosensing Platforms

The unique electronic and structural properties of 4,4'-Biphenyldithiol are being leveraged to create highly sensitive chemical and biological sensing devices. Its ability to form stable junctions between nanoelectrodes allows for the direct transduction of molecular binding events into measurable electrical signals.

Gas Sensing Applications (e.g., Nitrogen Dioxide Detection)

Molecular-scale sensors offer the ultimate sensitivity in detecting chemical agents. BPDT has been successfully integrated into sub-20 nm gas sensors for the detection of hazardous gases like nitrogen dioxide (NO₂). rsc.orgdiva-portal.org These devices, which consist of BPDT molecules bridging the gap between gold nanoelectrodes, demonstrate reproducible and stable measurements, with a resistance that changes in response to gas concentration. rsc.org Research has shown that such sensors can detect NO₂ down to concentrations of 55 parts per billion (ppb). rsc.orgdiva-portal.org

Theoretical studies based on density functional theory (DFT) have revealed that the high sensitivity and selectivity of BPDT-based sensors are rooted in quantum interference (QI) effects. unesp.brresearchgate.netrsc.org When gas molecules such as nitrogen dioxide (NO₂) or ammonia (B1221849) (NH₃) adsorb onto the BPDT molecule, they significantly alter the electron transport properties of the molecular junction. unesp.br

The transmission function of electrons through the BPDT molecule is strongly affected by QI phenomena, namely Fano resonances and antiresonances. unesp.brresearchgate.netrsc.org The adsorption of different gas molecules induces unique changes in these interference patterns, leading to either enhanced or suppressed conductance. unesp.brresearchgate.net For instance, studies show that NO and NO₂ induce Fano resonances near the Fermi energy of the gold electrodes, leading to a strong sensing response, while NH₃ can cause destructive QI, resulting in an antiresonance. unesp.br This differential impact on conductance allows for the selective detection of various gases. unesp.brresearchgate.netrsc.org

Table 1: Quantum Interference Effects in BPDT Gas Sensing

| Gas Molecule | Dominant Quantum Interference Effect | Impact on Conductance |

|---|---|---|

| NO, NO₂ | Fano Resonance | Significant Change / Enhancement |

| NH₃ | Antiresonance (Destructive QI) | Suppression |

| CO | Weak Interaction | Minimal Change |

This table is based on findings from theoretical investigations into gas adsorption on BPDT molecular junctions. unesp.br

The primary mechanism for conductance change is the modification of the BPDT's electronic structure upon the physisorption of a gas molecule. rsc.orgunesp.br When an electron-withdrawing molecule like NO₂ adheres to the BPDT, it introduces electronic states close to the Fermi level of the metal electrodes. rsc.orgdiva-portal.org This process facilitates resonance tunneling of electrons between the electrodes, thereby increasing the conductance (or decreasing the resistance) of the molecular junction. rsc.orgrsc.org

Furthermore, the interaction can cause a physical distortion in the nearest benzene (B151609) ring of the BPDT molecule. rsc.orgrsc.org This distortion allows metal-induced gap states (MIGS) from the gold electrodes to penetrate further along the molecule's backbone. rsc.orgrsc.org This effectively shortens the tunneling distance for electrons, providing a more efficient conduction path and leading to a measurable change in the device's electrical properties. rsc.org The resistance of the BPDT junction has been observed to decrease as the concentration of NO₂ in the environment increases. rsc.org

Sensitivity and Selectivity Enhancement through Quantum Interference

Biosensing with Plasmonic Nanocavities

Plasmonic nanocavities are powerful tools for enhancing light-matter interactions at the nanoscale, making them ideal for ultra-sensitive biosensing. researchgate.netresearchgate.net BPDT plays a crucial role in the construction of these platforms, particularly those used for Surface-Enhanced Raman Scattering (SERS). researchgate.netacs.org In a common configuration known as a nanoparticle-on-mirror (NPoM), BPDT molecules are used as a self-assembled monolayer to create a precise, nanometer-sized gap between a gold nanoparticle and a bulk gold film. acs.org

This gap creates an intense electromagnetic field, or "hotspot," that dramatically amplifies the Raman signal of any molecule within it. researchgate.netacs.org This setup allows for the detection of molecular-scale changes, such as the presence of biomolecules, by monitoring the Raman scattering from reporter molecules. researchgate.net The predictable length and rigidity of BPDT are essential for creating reproducible and stable nanocavities, paving the way for next-generation technologies for the ultrasensitive detection of diverse biomolecular structures. researchgate.netacs.org

Operando Self-Monitoring of Catalytic Reactions

Operando spectroscopy, which involves monitoring a catalytic reaction as it happens, is critical for understanding reaction mechanisms. acs.orgnih.gov Surface-Enhanced Raman Scattering (SERS) is a particularly effective tool for this purpose, tracking molecular dynamics in real-time. nih.govacs.org

In this context, specialized sensors can be designed where the catalyst itself is part of the SERS-active substrate. For example, hybridized VSe₂₋ₓOₓ@Pd sensors have been developed for the operando SERS monitoring of palladium-catalyzed reactions, such as the Suzuki–Miyaura coupling. acs.orgnih.gov While BPDT was noted as a potential byproduct that was not observed in one specific study, this highlights the capability of the technique to monitor the formation or consumption of specific aromatic molecules during a reaction. acs.org The principle allows for the self-monitoring of a catalyst's performance and the tracking of reactants, intermediates, and products, offering a powerful method to investigate reaction pathways. nih.gov

Photovoltaic Devices

In the field of photovoltaics, BPDT has emerged as an effective agent for enhancing the performance and stability of perovskite solar cells (PSCs). researchgate.net Perovskite films, while highly promising for their excellent photoelectric properties, often suffer from defects at grain boundaries and on their surface, which can impede device efficiency and longevity. researchgate.net

Research has shown that incorporating BPDT can significantly improve the quality of perovskite films. researchgate.net The thiol groups of BPDT can coordinate with uncoordinated Pb²⁺ ions in the perovskite, effectively "passivating" these defect sites. researchgate.net This can be achieved by doping BPDT into the perovskite precursor solution or by depositing a layer of BPDT on top of the perovskite film. researchgate.net By mitigating defects, BPDT helps to protect the perovskite layer from degradation by water and oxygen and improves charge transport. researchgate.net

Combining both doping and surface deposition methods has led to substantial increases in power conversion efficiency (PCE), as detailed in the table below. researchgate.net

Table 2: Improvement in Perovskite Solar Cell Efficiency with this compound

| Device Size (Active Area) | PCE without BPDT | PCE with BPDT Treatment |

|---|---|---|

| Large (0.25 cm²) | 13.4% | 15.2% |

| Small (0.09 cm²) | 17.2% | 20.3% |

Data sourced from a study on defect passivation in perovskite solar cells. researchgate.net

Perovskite Solar Cell Efficiency Enhancement

The compound this compound has demonstrated significant potential in enhancing the efficiency and stability of perovskite solar cells (PSCs). Its application addresses key challenges in perovskite film quality, including defect passivation and interface engineering.

Defect Passivation in Perovskite Films

Defects within perovskite films, particularly at grain boundaries and on the surface, are a primary cause of reduced device efficiency. researchgate.net The conjugated molecule this compound can be utilized to coordinate with uncoordinated Pb²⁺ ions in the perovskite film. researchgate.netresearchgate.net This interaction passivates defects, leading to a reduction in non-radiative recombination pathways. researchgate.net Studies have shown that the introduction of this compound can decrease the defect density in perovskite films. researchgate.net For instance, the defect density was reported to have been reduced from 4.1x10¹⁶ cm⁻³ to 1.97x10¹⁶ cm⁻³ upon the addition of a similar passivating agent. researchgate.net This passivation of undercoordinated ions is an effective method to lower defect densities at the surface and grain boundaries, which in turn enhances the photovoltaic performance of PSCs. researchgate.net

The quality of perovskite films can be improved by either doping this compound into the perovskite precursor or by depositing it on top of the perovskite film. researchgate.net A combination of both methods has been shown to yield even better results. researchgate.net The thiol groups of this compound can form self-assembled monolayers (SAMs) that bind to the perovskite grains and uncoordinated lead iodide through thiolate bonds. researchgate.net

Interface Energy Level Modification

Proper energy level alignment at the interfaces between the perovskite layer and the charge transport layers is crucial for efficient charge extraction and for minimizing energy loss. The introduction of this compound can modify the interface energy levels. researchgate.net This modification, in conjunction with defect passivation, contributes to a higher open-circuit voltage (Voc). researchgate.net For example, devices treated with this compound have achieved an open-circuit voltage of 1.13 V, an increase from the 1.04 V of control devices. researchgate.net This improvement in energy level alignment facilitates the extraction of photoexcited holes from the perovskite directly to the conductive substrate. researchgate.net

Stability Improvement

| Parameter | Control Device | This compound Treated Device |

| Power Conversion Efficiency (PCE) - Small Area (0.09 cm²) | 17.2% | 20.3% |

| Power Conversion Efficiency (PCE) - Large Area (0.25 cm²) | 13.4% | 15.2% |

| Open Circuit Voltage (Voc) | 1.04 V | 1.13 V |

| Champion Power Conversion Efficiency (PCE) | - | 21.18% |

| Stabilized Power Output | - | 20.64% |

Table 1: Performance improvement of perovskite solar cells with the application of this compound. researchgate.net

Coordination Chemistry and Ligand Design

The thiol end groups of this compound make it an effective ligand in coordination chemistry, enabling the formation of complexes with various metal centers and facilitating the construction of metal-molecule interfaces.

Formation of Dithiolate Complexes with Metal Centers (e.g., Silver, Palladium)